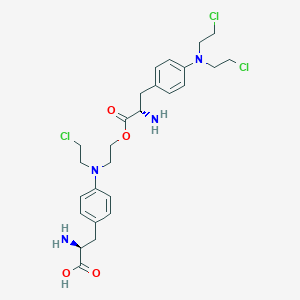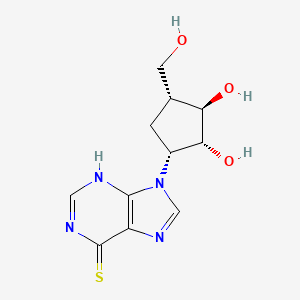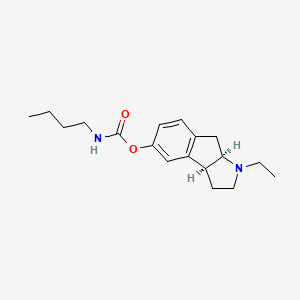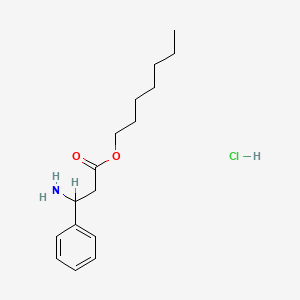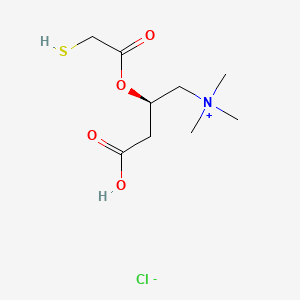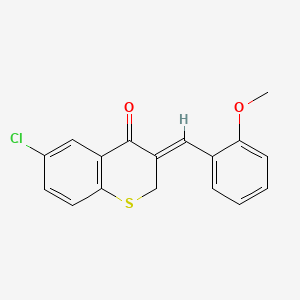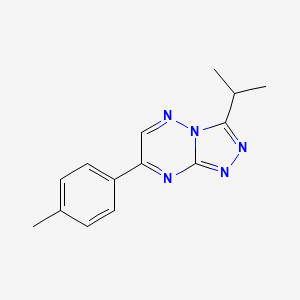
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the triazine family, which is known for its diverse chemical reactivity and utility in different industrial and pharmaceutical applications.
準備方法
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine core, followed by the introduction of the isopropyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and aromatic compounds. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dioxane and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- can be compared with other similar compounds in the triazine family, such as:
1,2,4-Triazine: A simpler triazine compound with different reactivity and applications.
1,3,5-Triazine: Another triazine isomer with distinct chemical properties and uses.
Triazolo(4,3-b)triazine derivatives: Various derivatives with different substituents that influence their chemical behavior and applications.
特性
CAS番号 |
86870-02-2 |
|---|---|
分子式 |
C14H15N5 |
分子量 |
253.30 g/mol |
IUPAC名 |
7-(4-methylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5/c1-9(2)13-17-18-14-16-12(8-15-19(13)14)11-6-4-10(3)5-7-11/h4-9H,1-3H3 |
InChIキー |
QUEAKLMNIRRNQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



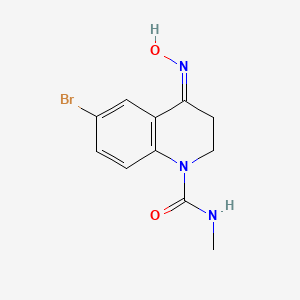

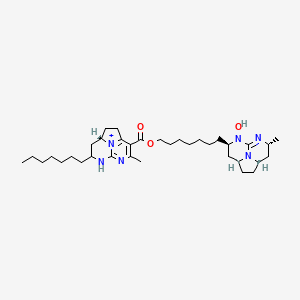
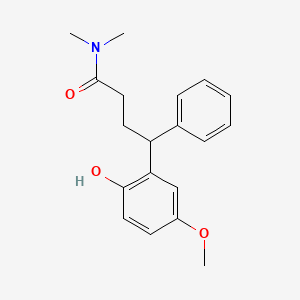
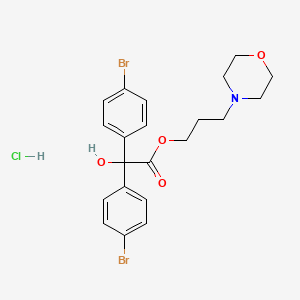
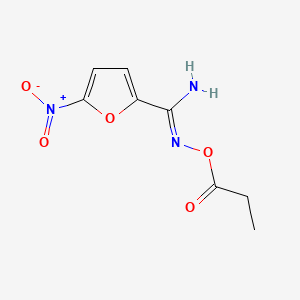
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
